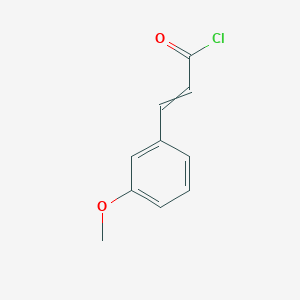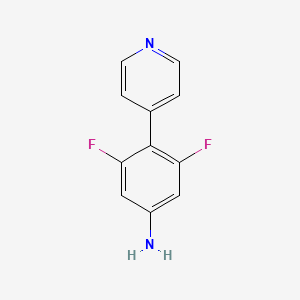
tert-butyl methyl(pent-4-yn-1-yl)carbamate
Overview
Description
tert-butyl methyl(pent-4-yn-1-yl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl(pent-4-yn-1-yl)carbamate typically involves the reaction of pent-4-yn-1-amine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
tert-butyl methyl(pent-4-yn-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted esters .
Scientific Research Applications
tert-butyl methyl(pent-4-yn-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl methyl(pent-4-yn-1-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl methyl(pent-4-yn-1-yl)carbamate include:
N-Boc-4-pentyne-1-amine: A related compound with similar structural features.
Pent-4-enyl-carbamic acid tert-butyl ester: Another compound with a similar ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-pent-4-ynylcarbamate |
InChI |
InChI=1S/C11H19NO2/c1-6-7-8-9-12(5)10(13)14-11(2,3)4/h1H,7-9H2,2-5H3 |
InChI Key |
DFSREYKXOSGPKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCC#C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8,11-dimethyl-2,3,4,5-tetrahydro-1H-azepino[4,3-b]quinoline](/img/structure/B8488788.png)






![5-[(Hydroxyimino)methyl]-2-methoxybenzonitrile](/img/structure/B8488818.png)

![Quinoline, 8-[[(3R,4R)-3-fluoro-4-piperidinyl]oxy]-2-[7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl]-](/img/structure/B8488840.png)




